2-Bromo-3-fluoroaniline hydrochloride

Organic Synthesis Medicinal Chemistry Palladium Catalysis

This is 2-bromo-3-fluoroaniline hydrochloride, not a generic halogenated aniline. The 2-Br/3-F pattern creates orthogonal reactivity: sequential Sonogashira/Suzuki at C-2 followed by cyclization to 4-haloindoles without protecting groups. Its depressed pKa (1.52 vs. 4.6 for aniline) alters nucleophilicity in cross-couplings, while the 3-F substituent blocks metabolic oxidation in kinase inhibitor programs. X-ray structural data (C2, R=0.053) supports solid-form development. Procure this specific isomer to avoid failed syntheses and metabolic dead-ends caused by alternative substitution patterns.

Molecular Formula C6H6BrClFN
Molecular Weight 226.47 g/mol
CAS No. 118313-87-4
Cat. No. B045047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoroaniline hydrochloride
CAS118313-87-4
Molecular FormulaC6H6BrClFN
Molecular Weight226.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)N.Cl
InChIInChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H
InChIKeyRNUALIMGHQZQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoroaniline Hydrochloride (CAS 118313-87-4): Procurement-Grade Halogenated Aniline Building Block for Synthesis


2-Bromo-3-fluoroaniline hydrochloride (CAS 118313-87-4) is the hydrochloride salt of 2-bromo-3-fluoroaniline, a dihalogenated aniline derivative with the molecular formula C₆H₆BrClFN and a molecular weight of 226.47 g/mol [1]. The free base (CAS 111721-75-6) is a white to off-white crystalline solid with a melting point of 32–34 °C and is slightly soluble in water [2][3]. As a class, halogenated anilines are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials [4]. The presence of both bromine and fluorine substituents at the 2- and 3-positions creates a unique electronic and steric environment that can be exploited for orthogonal reactivity in multi-step synthetic sequences.

Why 2-Bromo-3-fluoroaniline Hydrochloride Cannot Be Arbitrarily Replaced by Other Haloaniline Isomers or Derivatives


Dihalogenated anilines are not generic or interchangeable synthons. The specific substitution pattern of 2-bromo-3-fluoroaniline dictates its fundamental physicochemical properties and reactivity. Its predicted pKa of 1.52 [1] indicates a significantly weaker basicity compared to unsubstituted aniline (pKa ≈ 4.6) or mono-halogenated analogs, which directly influences nucleophilicity in amination and coupling reactions. In metabolic contexts, the position and identity of halogens are critical: studies on dihalogenated anilines demonstrate that fluorine substituents are more readily eliminated than bromine by cytochrome P450 enzymes [2], while the para-substituted halogen plays a pivotal role in reactive metabolite formation [3]. Therefore, substituting 2-bromo-3-fluoroaniline with a different isomer (e.g., 3-bromo-2-fluoroaniline) or alternative halogen combination (e.g., 2-chloro-3-fluoroaniline) will yield a different electronic profile, altered reaction outcomes in cross-coupling reactions, and distinct metabolic fate if carried forward into biologically active molecules. The evidence below quantifies these key differentiators.

Quantitative Comparative Evidence for 2-Bromo-3-fluoroaniline Hydrochloride: Key Performance Differentiators


Orthogonal Cross-Coupling: Chemoselective Bromine Reactivity for Sequential Functionalization

The 2-bromo-3-fluoro substitution pattern enables orthogonal reactivity in palladium-catalyzed cross-couplings. In competitive experiments with 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions lead to exclusive substitution of the bromide, leaving the chloride and fluoride untouched . This is consistent with class-level inference from DFT studies on halosubstituted anilines, which show that the deactivating nature of halogens enhances lone-pair electron delocalization in the order of bromo- > chloro- > fluoroanilines [1], making the C-Br bond the most susceptible to oxidative addition in palladium catalysis. For 2-bromo-3-fluoroaniline, this translates to a reliable first-step coupling at the 2-position, with the C-F bond remaining intact for subsequent, orthogonal transformations or for introducing metabolic stability in the final molecule.

Organic Synthesis Medicinal Chemistry Palladium Catalysis Chemoselective Arylation

Scalable Synthesis: Documented High-Yield Reduction from Nitro Precursor

A scalable and high-yielding synthetic route to the free base 2-bromo-3-fluoroaniline is well-documented via reduction of 2-bromo-1-fluoro-3-nitrobenzene. Using hydrogen gas over a Raney nickel catalyst in methanol at room temperature under 1 MPa pressure, the desired aniline is obtained in 98% yield . An alternative method using NaBH₄ and NiCl₂ in methanol at 0 °C affords the product in 70% yield . This compares favorably to the synthesis of other 2,3-dihaloanilines, which often require multi-step sequences like Smiles rearrangements or ortho-lithiation due to the unavailability of the correct nitro precursor [1]. The accessibility of the 2-bromo-3-fluoro regioisomer via a straightforward nitro reduction provides a cost and scalability advantage over its more synthetically challenging isomers.

Process Chemistry Synthetic Methodology Scale-up Catalytic Hydrogenation

Electronic Structure: Lone-Pair Delocalization and Basicity Quantified by DFT and pKa

The electronic properties of 2-bromo-3-fluoroaniline are fundamentally altered by its halogen substitution pattern. Its predicted pKa of 1.52 [1] is dramatically lower than unsubstituted aniline (pKa ≈ 4.6) and is characteristic of strong electron withdrawal by the ortho-bromo and meta-fluoro substituents. This is supported by DFT studies on halosubstituted anilines, which quantify that the deactivating nature of halogens enhances lone-pair electron delocalization on the amino group in the order of bromo- > chloro- > fluoroanilines [2]. The combined effect of bromine at the 2-position and fluorine at the 3-position creates a distinct electronic environment that differs from both the mono-halogenated and other regioisomeric dihalogenated anilines. This has direct consequences: the reduced basicity affects protonation state in aqueous and biological media, and the altered electron density on nitrogen influences its nucleophilicity in reactions such as acylation, alkylation, and diazotization.

Computational Chemistry Physical Organic Chemistry QSAR Reactivity Prediction

Procurement-Focused Application Scenarios for 2-Bromo-3-fluoroaniline Hydrochloride


Synthesis of 4-Halo-1H-indoles via Orthogonal Cross-Coupling

The orthogonally reactive C-Br and C-F bonds in 2-bromo-3-fluoroaniline make it an ideal precursor for 4-functionalized indoles. A common strategy involves a first-step Sonogashira or Suzuki coupling at the 2-position (Br) to install an alkynyl or aryl group, followed by a cyclization reaction (e.g., Larock indole synthesis) that utilizes the remaining C-F bond or a functional group derived from the amine. This approach is specifically highlighted in the literature for the synthesis of 2,3-dihaloanilines as useful precursors of 4-haloindoles [1]. The ability to perform these transformations sequentially without protecting groups streamlines the synthetic route to these privileged scaffolds.

Building Block for Kinase Inhibitor and CNS Drug Discovery

Fluorinated aniline derivatives are prevalent in kinase inhibitor scaffolds due to the favorable effects of fluorine on metabolic stability and binding affinity. The 2-bromo-3-fluoroaniline core serves as a versatile starting point for introducing diverse functionality at the 2-position via cross-coupling, while the 3-fluoro substituent is maintained to block metabolic oxidation or to engage in favorable dipolar interactions with protein targets. This compound is therefore a strategic building block in medicinal chemistry programs focused on oncology (e.g., MEK, EGFR inhibitors) and CNS disorders where a halogenated aromatic amine is a key pharmacophoric element .

Crystal Engineering and Solid Form Studies

The X-ray crystal structure of 2-bromo-3-fluoroaniline has been solved and refined to R(1) = 0.053 for 2043 observed reflections [2]. The compound crystallizes in a monoclinic system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. This detailed structural information is valuable for researchers engaged in crystal engineering, co-crystal design, or solid form screening, where understanding the intermolecular interactions (such as halogen bonding involving the Br atom) is critical for predicting and controlling solid-state properties.

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